molecular formula C10H18LiNO5 B13501507 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate

lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate

Cat. No.: B13501507
M. Wt: 239.2 g/mol
InChI Key: VPQYBSIWYVCVPT-JWOPXBRZSA-M
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Description

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a modified amino acid derivative This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a methyl group on a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves multiple steps. One common method starts with the protection of the amino group of the amino acid using the tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to its combination of a lithium ion with a Boc-protected amino acid derivative

Properties

Molecular Formula

C10H18LiNO5

Molecular Weight

239.2 g/mol

IUPAC Name

lithium;(2S)-4-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5.Li/c1-6(5-12)7(8(13)14)11-9(15)16-10(2,3)4;/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14);/q;+1/p-1/t6?,7-;/m0./s1

InChI Key

VPQYBSIWYVCVPT-JWOPXBRZSA-M

Isomeric SMILES

[Li+].CC(CO)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

[Li+].CC(CO)C(C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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